Tert-butyl 2-amino-4-chloro-3-fluorobenzoate
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Overview
Description
Tert-butyl 2-amino-4-chloro-3-fluorobenzoate is an organic compound that features a tert-butyl ester group, an amino group, a chloro substituent, and a fluorine atom on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-4-chloro-3-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-chloro-3-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used, often in the presence of catalysts like aluminum chloride (AlCl3).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products
Nucleophilic substitution: Products include substituted amines or amides.
Electrophilic aromatic substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Hydrolysis: The major product is 2-amino-4-chloro-3-fluorobenzoic acid.
Scientific Research Applications
Tert-butyl 2-amino-4-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-chloro-3-fluorobenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity or function. The presence of the amino, chloro, and fluoro groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-3-fluorobenzoic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.
Tert-butyl 2-amino-4-chlorobenzoate: Lacks the fluorine substituent, which can affect its reactivity and binding properties.
Tert-butyl 2-amino-3-fluorobenzoate: Lacks the chlorine substituent, which can influence its chemical behavior and interactions.
Uniqueness
Tert-butyl 2-amino-4-chloro-3-fluorobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring can enhance its stability and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-amino-4-chloro-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)6-4-5-7(12)8(13)9(6)14/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZMNXOSIVAUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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